Riboflavine tetrabutyrate Riboflavine tetrabutyrate Riboflavin butyrate is a flavin.
Brand Name: Vulcanchem
CAS No.: 752-56-7
VCID: VC0006785
InChI: InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1
SMILES: CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Molecular Formula: C33H44N4O10
Molecular Weight: 656.7 g/mol

Riboflavine tetrabutyrate

CAS No.: 752-56-7

Cat. No.: VC0006785

Molecular Formula: C33H44N4O10

Molecular Weight: 656.7 g/mol

* For research use only. Not for human or veterinary use.

Riboflavine tetrabutyrate - 752-56-7

CAS No. 752-56-7
Molecular Formula C33H44N4O10
Molecular Weight 656.7 g/mol
IUPAC Name [(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate
Standard InChI InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1
Standard InChI Key MJNIWUJSIGSWKK-BBANNHEPSA-N
Isomeric SMILES CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
SMILES CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Canonical SMILES CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC
Melting Point 149°C

Chemical Structure and Synthesis

Riboflavine tetrabutyrate (C₃₃H₄₄N₄O₁₀) is a lipophilic ester derivative of riboflavin, formed by replacing the hydroxyl groups of riboflavin’s pentose chain with butyrate groups . This modification significantly alters its solubility profile, transforming the naturally water-soluble vitamin into a fat-soluble compound . The esterification process typically involves reacting riboflavin with butyric anhydride or butyryl chloride under controlled conditions, yielding a molecule with four butyrate side chains .

Key structural features:

  • Retention of riboflavin’s isoalloxazine ring system, critical for redox activity.

  • Butyrate substituents at the 2', 3', 4', and 5' positions of the ribitol moiety .

  • Molecular weight of 656.73 g/mol, compared to 376.36 g/mol for unmodified riboflavin .

The synthesis enhances riboflavine tetrabutyrate’s membrane permeability and prolongs its biological half-life, addressing key limitations of native riboflavin in therapeutic applications .

Physicochemical Properties

Riboflavine tetrabutyrate’s modified structure confers distinct physical and chemical characteristics, as detailed in Table 1.

Table 1: Physicochemical Properties of Riboflavine Tetrabutyrate

PropertyValue/RangeSource
Melting Point147–151°C
Solubility in Ethanol~15 mg/L (transparent)
UV-Vis Absorption (EtOH)λₘₐₓ: 445 nm (ε = 0.27)
LogP (Octanol-Water)Estimated >3 (lipophilic)

The compound’s UV-Vis spectrum retains riboflavin’s characteristic absorption bands but with a bathochromic shift due to esterification . Its fluorescence quantum yield decreases compared to riboflavin, likely due to reduced π-π stacking interactions in the solid state .

Pharmacological Applications

Psoriasis Management

A landmark 1979 clinical trial demonstrated riboflavine tetrabutyrate’s efficacy in psoriasis treatment. Oral administration (dose unspecified) for ≥3 months improved symptoms in 57% of patients (4/7), with reduced scaling and erythema . Proposed mechanisms include:

  • Modulation of abnormal lipid metabolism in psoriatic plaques .

  • Antioxidant activity via flavin-dependent electron transport .

  • Prolonged tissue retention due to enhanced lipophilicity .

Experimental Drug Status

DrugBank classifies riboflavine tetrabutyrate as an experimental small molecule, with ongoing investigations into its pharmacokinetics and therapeutic potential . A 2018 formulation (Aronamin Gold®) combined it with ascorbic acid and fursultiamine, though regulatory approval status remains unclear .

Materials Science Applications

Bio-Organic Light-Emitting Diodes (Bio-OLEDs)

Riboflavine tetrabutyrate’s film-forming ability enables its use in sustainable electronics. Key findings from OLED studies include:

  • Film Homogeneity: Spin-coated films exhibit root-mean-square roughness <5 nm, suitable for device integration .

  • Exciplex Emission: Bilayer devices with poly(9-vinylcarbazole) (PVK) show orange emission (λₑₘ = 640 nm) via exciplex formation at the heterojunction .

  • Performance Metrics:

    • Maximum luminance: 10 cd/m² .

    • External quantum efficiency (EQE): 0.02% .

While efficiency remains low compared to conventional OLED materials, riboflavine tetrabutyrate offers a biodegradable alternative for transient electronics .

Future Research Directions

  • Therapeutic Optimization:

    • Dose-response studies in inflammatory skin disorders.

    • Nanoformulations to enhance topical delivery.

  • Electronics Development:

    • Blending with conductive polymers to improve OLED efficiency.

    • Investigating piezoelectric properties for biosensors.

  • Environmental Impact:

    • Degradation pathways in soil/water systems.

    • Lifecycle analysis vs. synthetic polymers.

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